molecular formula C23H19N3O5S B2411343 4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide CAS No. 683792-08-7

4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide

Cat. No. B2411343
CAS RN: 683792-08-7
M. Wt: 449.48
InChI Key: XYVKTIQKLRBHCA-UHFFFAOYSA-N
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Description

4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. It is often referred to as BMSB and has been found to have a range of interesting properties, including its ability to interact with specific proteins in the body. In

Scientific Research Applications

Carbonic Anhydrase Inhibition

Benzamide-4-sulfonamides, including 4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide, are effective inhibitors of human carbonic anhydrase isoforms (hCA I, II, VII, and IX). These compounds demonstrate low nanomolar or subnanomolar ranges of inhibition, with potential applications in targeting pathogenic bacteria and fungi like Vibrio cholerae and Malassezia globosa, which are inhibited by these sulfonamides in the micromolar range (Abdoli et al., 2018).

Potential Anticancer Properties

Derivatives of 4-chloro-3-({[(substitutedamino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, related to this compound, have shown proapoptotic activity on melanoma cell lines. The compound SGK 266 demonstrated the highest activity among synthesized compounds against melanoma cancer cell lines, suggesting potential use as an anticancer agent (Yılmaz et al., 2015).

Role in Synthesis of Novel Compounds

The compound has been used in the synthesis of various novel compounds with biological applications. For example, it has been involved in the synthesis of optically active polyamides containing aromatic diamines, which have potential applications in materials science due to their solubility in polar organic solvents and thermal properties (Faghihi et al., 2010).

Antimicrobial Activity

Sulfonamide-derived compounds, including those related to this compound, have been synthesized and exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against fungal strains (Chohan & Shad, 2011).

Anti-Tubercular Activity

N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related derivatives have shown promising results as anti-tubercular agents, indicating potential for use in tuberculosis treatment (Dighe et al., 2012).

properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S/c1-26(14-15-6-3-2-4-7-15)32(30,31)17-12-10-16(11-13-17)21(27)24-19-9-5-8-18-20(19)23(29)25-22(18)28/h2-13H,14H2,1H3,(H,24,27)(H,25,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVKTIQKLRBHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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